molecular formula C19H16ClN3O2S B2490855 N-(2-(3-(2-chlorophenyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide CAS No. 1207054-20-3

N-(2-(3-(2-chlorophenyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide

Cat. No. B2490855
M. Wt: 385.87
InChI Key: WEIQYLWRQNRTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-(2-chlorophenyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide, commonly known as CTAP, is a small molecule inhibitor that has been used in scientific research for its ability to bind to and block the activity of the mu opioid receptor. This receptor is involved in the regulation of pain, reward, and addiction pathways in the brain, making it a promising target for the development of new drugs for the treatment of pain and addiction.

Scientific Research Applications

Antitumor Activity

N-(2-(3-(2-chlorophenyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide and its derivatives have shown considerable potential in antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) synthesized derivatives of this compound, demonstrating significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Mistry, Desai, and Intwala (2009) synthesized derivatives that displayed antimicrobial activity against different micro-organisms (Mistry, Desai, & Intwala, 2009).

VEGFR-2 Inhibition

A 2022 study by Toolabi et al. synthesized derivatives that showed promise as antiproliferative agents and potential VEGFR-2 inhibitors, which are critical in cancer treatment (Toolabi et al., 2022).

Antibacterial and Anti-Inflammatory Properties

Rani, Pal, Hegde, and Hashim (2014) developed derivatives of this compound that exhibited antibacterial, anti-inflammatory, and analgesic activities, suggesting its potential in developing therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

DNA-Binding and Gene Delivery

Carreon, Santos, Matson, and So (2014) synthesized a water-soluble cationic polythiophene derivative related to this compound for potential use as a theranostic gene delivery vehicle, demonstrating its DNA-binding capabilities (Carreon, Santos, Matson, & So, 2014).

properties

IUPAC Name

N-[2-[(2-chlorophenyl)carbamoylamino]-4-thiophen-3-ylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-12(24)21-17-7-6-13(14-8-9-26-11-14)10-18(17)23-19(25)22-16-5-3-2-4-15(16)20/h2-11H,1H3,(H,21,24)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIQYLWRQNRTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(2-chlorophenyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide

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